1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a sulfonyl moiety, which is further linked to a piperazine ring substituted with a 1-methyl-1H-pyrazol-4-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorosulfonation of 4-chlorobenzene to form 4-chlorobenzenesulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperazine to form 1-(4-chlorophenylsulfonyl)piperazine.
Alkylation: The final step involves the alkylation of 1-(4-chlorophenylsulfonyl)piperazine with 1-methyl-1H-pyrazole-4-carbaldehyde to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies investigating its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with target proteins, while the piperazine and pyrazole moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-chlorophenyl)phenylmethyl]piperazine: This compound has a similar piperazine core but lacks the sulfonyl and pyrazole groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a sulfonyl group and a 4-chlorophenyl group but has a different heterocyclic core.
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine is unique due to the combination of the sulfonyl, piperazine, and pyrazole moieties in its structure. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19ClN4O2S |
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Molecular Weight |
354.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(1-methylpyrazol-4-yl)methyl]piperazine |
InChI |
InChI=1S/C15H19ClN4O2S/c1-18-11-13(10-17-18)12-19-6-8-20(9-7-19)23(21,22)15-4-2-14(16)3-5-15/h2-5,10-11H,6-9,12H2,1H3 |
InChI Key |
LHULYKNDDNBFOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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